(1-Methylpiperidin-4-yl)methanamine hydrochloride
CAS No.: 1185296-75-6
Cat. No.: VC16227977
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185296-75-6 |
|---|---|
| Molecular Formula | C7H17ClN2 |
| Molecular Weight | 164.67 g/mol |
| IUPAC Name | (1-methylpiperidin-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H |
| Standard InChI Key | XEFFFJHYAWLMRI-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The hydrochloride salt of (1-methylpiperidin-4-yl)methanamine derives from the free base (C₇H₁₆N₂) through the addition of hydrochloric acid. While the free base has the CAS registry number 7149-42-0 , the dihydrochloride form is registered under 1187582-53-1 . Systematic names for the compound include:
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IUPAC Name: 1-(1-Methylpiperidin-4-yl)methanamine hydrochloride
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Alternative Designations: 4-(Aminomethyl)-1-methylpiperidine hydrochloride, (1-Methyl-4-piperidinyl)methanamine hydrochloride
The molecular formula for the dihydrochloride form is C₇H₁₈Cl₂N₂, with an average molecular mass of 201.135 g/mol .
Structural Features
The compound’s piperidine ring adopts a chair conformation, with the methyl group at the 1-position and the aminomethyl group at the 4-position occupying equatorial positions to minimize steric strain. Protonation of the primary amine group (-CH₂NH₂) by HCl results in a positively charged ammonium ion (-CH₂NH₃⁺), balanced by chloride counterions .
Key Structural Data:
| Property | Free Base | Dihydrochloride |
|---|---|---|
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ |
| Molecular Weight (g/mol) | 128.22 | 201.135 |
| Charge | Neutral | +2 (balanced by 2Cl⁻) |
| Stereochemistry | Achiral | Achiral |
Synthesis and Manufacturing
Synthesis of the Free Base
The free base, (1-methylpiperidin-4-yl)methanamine, is synthesized via the reduction of 1-methylisonipecotamide using lithium aluminum hydride (LiAlH₄) .
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Reaction Setup: 1-Methylisonipecotamide (6.75 g, 47.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 350 mL).
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Reduction: The solution is added to a slurry of LiAlH₄ (1.8 g, 47.5 mmol) in THF (100 mL) at 0°C under nitrogen.
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Heating: The mixture is stirred at 0°C for 30 minutes, then refluxed at 66°C for 25 hours.
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Workup: Water (1.88 mL) and NaOH (1.42 mL of 20% aqueous solution) are added to quench excess LiAlH₄.
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Purification: The crude product is chromatographed on silica gel using a methanol-dichloromethane-ammonium hydroxide eluent, yielding the free base (11% yield).
Salt Formation
Conversion to the hydrochloride salt involves treating the free base with hydrochloric acid. For the dihydrochloride form, stoichiometric excess of HCl is used:
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Protonation: The free base is dissolved in anhydrous ether or dichloromethane.
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Acid Addition: Gaseous HCl is bubbled through the solution until precipitation completes.
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Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum .
Physicochemical Properties
Physical State and Stability
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Free Base: Pale yellow liquid at room temperature; density = 0.901 ± 0.06 g/cm³; boiling point = 80°C .
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Dihydrochloride: White to off-white crystalline solid; hygroscopic; stored in airtight containers under inert gas .
Stability Considerations:
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The free base is air-sensitive, requiring storage under nitrogen or argon .
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The hydrochloride salt exhibits improved stability, with recommended storage at <15°C in dark, dry conditions .
Spectroscopic Data
While explicit spectral data are unavailable in the provided sources, characteristic peaks can be inferred:
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IR Spectroscopy: N-H stretches (~3300 cm⁻¹), C-N vibrations (~1250 cm⁻¹).
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NMR (¹H): δ 2.2–2.5 ppm (piperidine CH₂), δ 2.8–3.1 ppm (N-CH₃), δ 3.3–3.6 ppm (CH₂NH₃⁺) .
Applications in Pharmaceutical Research
Antiviral Agent Development
The compound serves as a critical intermediate in synthesizing indole-carboxamide derivatives, which inhibit neurotropic alphaviruses like Venezuelan equine encephalitis virus (VEEV) . These inhibitors block viral replication by targeting non-structural protein complexes.
Mechanistic Insight:
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